Lipophilicity Comparison: XLogP3 of 2.3 vs. 1.31 for 2-Chloro-3-nitropyridine
The target compound has a computed XLogP3 of 2.3, indicating markedly higher lipophilicity compared to the common precursor 2-chloro-3-nitropyridine, which has a reported partition coefficient of 1.31 [1]. This difference of approximately 0.99 log units suggests a roughly 10-fold difference in partition coefficient, which is significant for predicting membrane permeability and bioavailability in early-stage drug discovery. A higher logP is often correlated with improved passive membrane diffusion, although it must be balanced against solubility requirements.
| Evidence Dimension | Lipophilicity (XLogP3 / Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 (Computed by XLogP3 3.0) |
| Comparator Or Baseline | 2-Chloro-3-nitropyridine (CAS 5470-18-8): Partition Coefficient = 1.31 (Fluorochem datasheet) |
| Quantified Difference | Δ LogP ≈ +0.99; approximately 10-fold greater lipophilicity for the target compound |
| Conditions | Computed (XLogP3) vs. experimentally determined partition coefficient |
Why This Matters
For procurement decisions in drug discovery programs, this lipophilicity difference can translate to measurably different cell permeability and target engagement profiles, making the target compound a superior choice when passive membrane diffusion is a key screening parameter.
- [1] PubChem Compound Summary CID 900998. 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitropyridine. Computed Properties: XLogP3-AA = 2.3. Accessed May 2026. View Source
